3,6,9,12-Tetraoxaheptacosan-1-ol
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Overview
Description
3,6,9,12-Tetraoxaheptacosan-1-ol is a chemical compound with the molecular formula C23H48O5. It is a type of polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaheptacosan-1-ol typically involves the reaction of a long-chain alcohol with ethylene oxide. The process can be summarized as follows:
Starting Material: A long-chain alcohol, such as 1-dodecanol.
Reaction with Ethylene Oxide: The alcohol undergoes a series of ethoxylation reactions with ethylene oxide in the presence of a catalyst, usually a base like potassium hydroxide.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 120-150°C) and under pressure to facilitate the addition of ethylene oxide units.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the ethoxylation process is carefully controlled to achieve the desired degree of polymerization. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxaheptacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3,6,9,12-Tetraoxaheptacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism by which 3,6,9,12-Tetraoxaheptacosan-1-ol exerts its effects is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can help solubilize and transport hydrophobic drugs in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: A shorter-chain polyether alcohol with similar surfactant properties.
3,6,9,12-Tetraoxatetracosan-1-ol: Another polyether alcohol with a different chain length and similar applications.
Uniqueness
3,6,9,12-Tetraoxaheptacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds allows for better micelle formation and encapsulation efficiency, making it particularly useful in applications requiring the solubilization of large hydrophobic molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-[2-(2-pentadecoxyethoxy)ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24/h24H,2-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHSKJKXQZCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520170 |
Source
|
Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92669-05-1 |
Source
|
Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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